molecular formula C20H39NO3 B043508 N-acetylsphingosine CAS No. 3102-57-6

N-acetylsphingosine

Cat. No. B043508
CAS RN: 3102-57-6
M. Wt: 341.5 g/mol
InChI Key: BLTCBVOJNNKFKC-QUDYQQOWSA-N
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Description

Synthesis Analysis

The synthesis of N-acetylsphingosine involves the acetylation of sphingosine . Sphingosine, a structural backbone of sphingolipids, is an amphiphilic molecule that can aggregate into micelles and micellar aggregates .


Molecular Structure Analysis

The molecular structure of N-acetylsphingosine consists of a sphingosine backbone with an acetyl group attached . The structure can vary depending on the chain length and degree of saturation of the fatty acids .


Chemical Reactions Analysis

N-acetylsphingosine can interact with both amyloid-β (Aβ) and metal ions, affecting the aggregation of metal-free Aβ and metal–Aβ . It has been found that N-acetylsphingosine and its derivatives could directly interact with pathological factors in Alzheimer’s disease (AD) and modify their pathogenic properties .

Scientific Research Applications

Alzheimer’s Disease Research

N-acetylsphingosine: has been studied for its impact on the aggregation and toxicity of amyloid-β, which is a significant factor in Alzheimer’s disease pathology. It interacts with amyloid-β and metal ions, influencing the aggregation of these compounds and potentially modifying their pathogenic properties . This suggests a therapeutic potential in modulating sphingolipid metabolism for Alzheimer’s treatment.

Cancer Therapy

C2 ceramide has shown promise in cancer therapy , particularly in inducing cell death and autophagy in head and neck squamous cell carcinoma cells . Its ability to induce apoptosis and programmed necrosis, while simultaneously up-regulating protective autophagy, presents a multifaceted approach to cancer treatment.

Skeletal Muscle Integrity

Research indicates that ceramides, including C2 ceramide , play a role in maintaining skeletal muscle integrity. Alterations in ceramide synthesis and turnover are observed in the muscle biopsies of elderly mice and humans, suggesting its importance in muscle biology and potential applications in age-related muscle degeneration .

Breast Cancer Biology

In breast cancer, ceramides have been implicated in regulating the balance between cell proliferation and death. C2 ceramide’s effects on cell death and therapeutic efficacy, along with its turnover to downstream sphingolipids, are crucial in driving pro-tumorigenic phenotypes and therapy resistance . Understanding these mechanisms can lead to improved breast cancer therapies.

Cell Differentiation and Apoptosis

C2 ceramide is involved in the differentiation of HL-60 cells and the induction of apoptosis. Its role in activating protein phosphatase 2A and affecting the mitochondrial respiratory chain highlights its significance in cellular signaling and death pathways .

Inflammatory Response and Cell Growth

The compound has been found to enhance the expression of COX-2 in human dermal fibroblasts and stimulate the growth of bovine aortic smooth muscle cells. These findings point to its potential applications in modulating inflammatory responses and vascular cell growth .

Future Directions

Future research could focus on understanding the connection between ceramides, such as N-acetylsphingosine, and diseases like AD . Additionally, the development of inhibitors and activators targeting specific ceramides could be a promising direction for innovative therapeutic tools .

Mechanism of Action

Target of Action

N-acetylsphingosine, also known as C2 ceramide, has several primary targets. It interacts with amyloid-β (Aβ) and metal ions found in Alzheimer’s disease (AD) affected brains . It also targets mitochondrial respiratory chain complex III and phospholipase D (PLD) .

Mode of Action

N-acetylsphingosine interacts with both Aβ and metal ions, affecting the aggregation of metal-free Aβ and metal–Aβ . It directly inhibits the activity of mitochondrial respiratory chain complex III and blocks phosphatidylethanol and phosphatidic acid formation, demonstrating that PLD is an intracellular target of ceramide action .

Biochemical Pathways

The interaction of N-acetylsphingosine with Aβ and metal ions affects the aggregation of metal-free Aβ and metal–Aβ, which are pathological components in AD-affected brains . This interaction consequently influences the sphingolipid metabolism pathway, which is linked to the pathology of Alzheimer’s disease .

Pharmacokinetics

Its ability to form micelles and micellar aggregates suggests that it may have unique absorption, distribution, metabolism, and excretion (ADME) properties that impact its bioavailability.

Result of Action

The interaction of N-acetylsphingosine with Aβ and metal ions results in the aggravation of toxicity induced by metal-free Aβ and metal–Aβ in living cells . It also reduces the activity of mitochondrial respiratory chain complex III , which could lead to a decline in mitochondrial oxidative phosphorylation .

Action Environment

The reactivity of N-acetylsphingosine towards metal-free Aβ and metal–Aβ is determined to be dependent on their formation of micelles and micellar aggregates . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors that affect micelle and micellar aggregate formation.

properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTCBVOJNNKFKC-QUDYQQOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016802
Record name N-Acetylsphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetylsphingosine

CAS RN

3102-57-6
Record name C2-Ceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3102-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylsphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylsphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-C18-SPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YTC7R47CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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